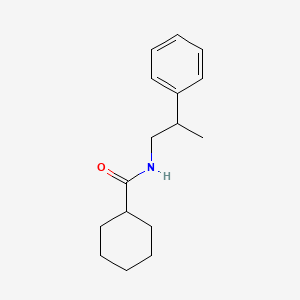
N-(2-phenylpropyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a non-opioid analgesic, which means it can relieve pain without causing addiction or dependence. CPP is also known for its ability to enhance learning and memory, making it a promising candidate for the treatment of cognitive disorders.
作用機序
The exact mechanism of action of N-(2-phenylpropyl)cyclohexanecarboxamide is not fully understood. However, it is believed that N-(2-phenylpropyl)cyclohexanecarboxamide acts on the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by N-(2-phenylpropyl)cyclohexanecarboxamide is thought to modulate neurotransmitter release, leading to its analgesic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can modulate various biochemical and physiological processes in the body. For example, N-(2-phenylpropyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, leading to its cognitive-enhancing effects. N-(2-phenylpropyl)cyclohexanecarboxamide has also been shown to decrease the levels of inflammatory cytokines, which are involved in the development of chronic pain.
実験室実験の利点と制限
One of the major advantages of using N-(2-phenylpropyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, which means it can be used to study pain without the risk of addiction or dependence. N-(2-phenylpropyl)cyclohexanecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(2-phenylpropyl)cyclohexanecarboxamide is its relatively low potency compared to other analgesics, which may require higher doses to achieve the desired effects.
将来の方向性
There are several future directions for research on N-(2-phenylpropyl)cyclohexanecarboxamide. One area of research is the development of more potent analogs of N-(2-phenylpropyl)cyclohexanecarboxamide that can be used at lower doses. Another area of research is the investigation of the long-term effects of N-(2-phenylpropyl)cyclohexanecarboxamide on cognitive function and pain relief. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of N-(2-phenylpropyl)cyclohexanecarboxamide in humans.
合成法
N-(2-phenylpropyl)cyclohexanecarboxamide can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with phenylacetic acid to form 2-phenylcyclohexanone. The second step involves the reduction of 2-phenylcyclohexanone with sodium borohydride to form N-(2-phenylpropyl)cyclohexanone. Finally, N-(2-phenylpropyl)cyclohexanone is converted into N-(2-phenylpropyl)cyclohexanecarboxamide by reacting it with ammonium acetate.
科学的研究の応用
N-(2-phenylpropyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a non-opioid analgesic. Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can effectively relieve pain in animal models without causing addiction or dependence. N-(2-phenylpropyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can enhance learning and memory in animal models.
特性
IUPAC Name |
N-(2-phenylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(14-8-4-2-5-9-14)12-17-16(18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJRWFIZWKWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylpropyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

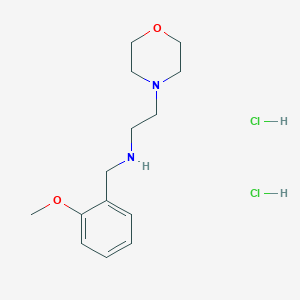
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)

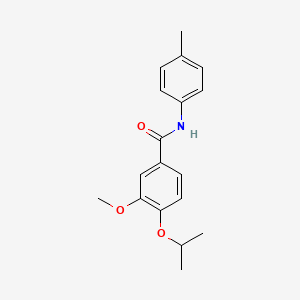
![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
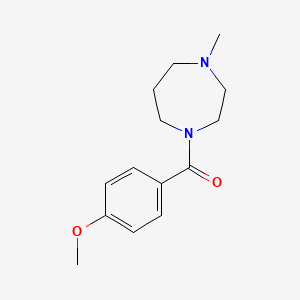

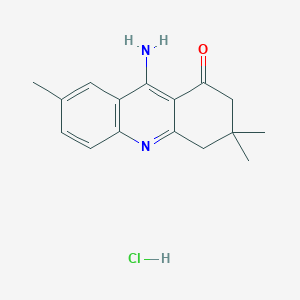
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
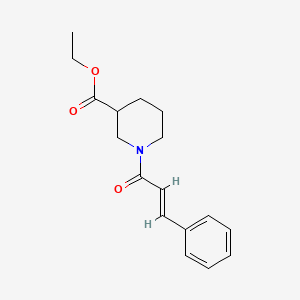
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)